N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide
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Overview
Description
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety
Preparation Methods
The synthesis of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(3-chlorophenyl)piperazine with an indole derivative under specific conditions. The reaction may require the use of catalysts and solvents such as dichloromethane or dimethylformamide. Industrial production methods often involve optimizing these reactions to increase yield and purity .
Chemical Reactions Analysis
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.
Industry: The compound can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with serotonin receptors, which can modulate neurotransmitter activity in the brain. This interaction can lead to various pharmacological effects, including antidepressant and anxiolytic properties .
Comparison with Similar Compounds
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide can be compared with other compounds that have similar structures or pharmacological properties:
Trazodone: This compound also contains a piperazine ring and is used as an antidepressant.
Cetirizine: Although primarily an antihistamine, it shares structural similarities with the piperazine ring.
Other arylpiperazines: These compounds are studied for their potential therapeutic effects on various neurological conditions .
This compound’s unique combination of functional groups and its potential interactions with biological targets make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C21H21ClN4O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-5-3-6-17(13-16)25-8-10-26(11-9-25)20(27)14-23-21(28)19-12-15-4-1-2-7-18(15)24-19/h1-7,12-13,24H,8-11,14H2,(H,23,28) |
InChI Key |
ZUWWSDQFBDVVMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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